3-Azidopropanoic acid-PFP ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H4F5N3O2 |

|---|---|

Molecular Weight |

281.14 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-azidopropanoate |

InChI |

InChI=1S/C9H4F5N3O2/c10-4-5(11)7(13)9(8(14)6(4)12)19-3(18)1-2-16-17-15/h1-2H2 |

InChI Key |

FRSRZMNVGWVIJB-UHFFFAOYSA-N |

Canonical SMILES |

C(CN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 3-Azidopropanoic Acid-PFP Ester: A Bifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Azidopropanoic acid pentafluorophenyl (PFP) ester is a versatile, heterobifunctional crosslinking reagent designed for advanced applications in bioconjugation, proteomics, and drug development. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications. It includes detailed experimental protocols, quantitative performance data, and visual diagrams to facilitate its effective use in the laboratory.

Introduction

3-Azidopropanoic acid-PFP ester is a molecule featuring two distinct reactive moieties: an azide (B81097) group and a pentafluorophenyl ester. This dual functionality allows for a two-step sequential or orthogonal conjugation strategy. The PFP ester is a highly reactive amine-reactive functional group used for the acylation of primary and secondary amines, forming stable amide bonds. The azide group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the formation of a stable triazole linkage with alkyne-containing molecules. The PFP ester offers significant advantages over the more common N-hydroxysuccinimide (NHS) esters, including greater stability in aqueous solutions and faster reaction kinetics with amines.[1]

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₉H₄F₅N₃O₂ |

| Molecular Weight | 281.14 g/mol [2] |

| CAS Number | 1240801-10-8[2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and acetonitrile |

| Storage | Store at -20°C, desiccated to prevent hydrolysis[3] |

Data Presentation: Reactivity and Stability

Comparative Reactivity of PFP Ester

PFP esters exhibit superior reactivity towards amines compared to other active esters. This is attributed to the electron-withdrawing nature of the pentafluorophenyl group, which enhances the electrophilicity of the carbonyl carbon.

| Active Ester | Pseudo-first-order Rate Constant (k') with 1-aminomethylpyrene (s⁻¹) | Relative Coupling Speed (vs. ONp) |

| Pentafluorophenyl (PFP) Ester | 2.46 x 10⁻¹[1] | ~111x[1] |

| N-hydroxysuccinimide (NHS) Ester | 3.49 x 10⁻³[1] | Not Reported |

| Nitrophenyl (ONp) Ester | Not Reported | 1x[1] |

| Pentachlorophenyl (OPCP) Ester | Not Reported | ~32x[1] |

Comparative Stability of PFP Ester in Aqueous Solution

| Active Ester | Half-life (t½) at pH 8 | General Stability Trend |

| Pentafluorophenyl (PFP) Ester | Significantly longer than NHS esters | More stable than NHS and TFP esters[1] |

| Tetrafluorophenyl (TFP) Ester | 3.0 times longer than NHS ester[1] | More stable than NHS esters |

| N-hydroxysuccinimide (NHS) Ester | Minutes[1][4] | Hours at pH ≤ 7, minutes at pH > 8[1][4] |

Experimental Protocols

Synthesis of this compound

This protocol is based on general methods for the synthesis of PFP esters from carboxylic acids.

Materials:

-

3-Azidopropanoic acid

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (B1210297)

-

Hexane

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 3-azidopropanoic acid (1 equivalent) and pentafluorophenol (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a white to off-white solid.

General Protocol for Conjugation of this compound to a Protein

This protocol provides a general guideline for labeling proteins with the PFP ester. Optimal conditions may vary depending on the specific protein.

Materials:

-

Protein solution in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column for purification

Procedure:

-

Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Equilibrate the vial of this compound to room temperature before opening.

-

Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to create a 10-100 mM stock solution.[3]

-

Add a 10- to 20-fold molar excess of the PFP ester stock solution to the protein solution while gently vortexing.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[3]

-

To quench the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

Remove excess, unreacted PFP ester and byproducts by size-exclusion chromatography.

-

The resulting azide-functionalized protein is now ready for the subsequent click chemistry reaction.

Mandatory Visualizations

Experimental Workflow: Antibody Labeling

The following diagram illustrates a typical workflow for labeling an antibody with this compound, followed by conjugation to a fluorescent probe via click chemistry.

Caption: Workflow for antibody conjugation using this compound.

Signaling Pathway: Probing the PI3K/Akt Pathway

Bifunctional crosslinkers like this compound can be utilized to create chemical probes for studying protein-protein interactions within signaling pathways. For instance, an inhibitor of a kinase in the PI3K/Akt pathway could be modified with this linker. The PFP ester would be used to attach the linker to the inhibitor. The resulting azide-functionalized inhibitor can then be introduced to cells or cell lysates. After binding to its target kinase, a "click" reaction with an alkyne-biotin or alkyne-fluorophore tag would allow for the identification and analysis of the kinase and its interacting partners.

The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[5][6]

Caption: Simplified diagram of the PI3K/Akt signaling pathway.

Safety Information

Hazard Identification:

-

May cause skin and eye irritation.

-

Organic azides can be explosive under certain conditions (e.g., exposure to heat, shock, or friction). Handle with care.

Handling:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.[7]

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of water for at least 15 minutes.[7]

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[7]

-

Inhalation: Move to fresh air.

-

Ingestion: Wash out mouth with water. Seek medical attention.[7]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Store at -20°C for long-term stability.[7]

Conclusion

This compound is a powerful and efficient bifunctional crosslinker for researchers in the life sciences. Its enhanced stability and reactivity compared to traditional NHS esters make it an excellent choice for amine modification, while the azide moiety opens up the vast possibilities of click chemistry for subsequent functionalization. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this reagent in a variety of research and development settings.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 1240801-10-8: this compound [cymitquimica.com]

- 3. broadpharm.com [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 6. Akt/PKB Cell Signaling Pathway—Novex® Antibodies, ELISAs, & Luminex® Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Probing Akt-inhibitor interaction by chemical cross-linking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Azidopropanoic acid-PFP ester: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 3-Azidopropanoic acid pentafluorophenyl (PFP) ester. This bifunctional linker is of significant interest in bioconjugation and drug development due to its dual reactivity. The azide (B81097) moiety allows for participation in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the facile and specific attachment of molecules. The PFP ester provides a highly reactive and hydrolytically stable active ester for the efficient formation of amide bonds with primary and secondary amines. This document consolidates available data on its chemical and physical properties, provides detailed experimental protocols for its use, and presents visualizations of its structure and reaction pathways.

Chemical Properties and Structure

3-Azidopropanoic acid-PFP ester is a versatile molecule designed for chemical biology and drug development applications.[1][2] Its structure incorporates two key functional groups: an azide and a pentafluorophenyl ester.[3] The azide group is a powerful tool for bioorthogonal ligation, while the PFP ester offers a superior alternative to more traditional amine-reactive functionalities like N-hydroxysuccinimide (NHS) esters due to its enhanced stability in aqueous media.[4][5]

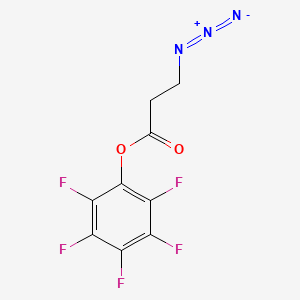

Chemical Structure

The chemical structure of this compound is presented below:

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, 1240801-10-8 | BroadPharm [broadpharm.com]

- 3. CAS 1240801-10-8: this compound [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of 3-Azidopropanoic Acid-PFP Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Azidopropanoic acid-Pentafluorophenyl (PFP) ester. This bifunctional linker is of significant interest in bioconjugation and drug development due to its dual reactivity. The azide (B81097) group allows for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), while the PFP ester provides a highly efficient route for the formation of stable amide bonds with primary amines.[1][2][3][4] This document details the synthetic protocol, purification methods, and characterization techniques for this versatile compound.

Introduction

3-Azidopropanoic acid-PFP ester (Perfluorophenyl 3-azidopropanoate) is a chemical compound with the CAS number 1240801-10-8.[4][5] Its structure incorporates a reactive azide moiety and a pentafluorophenyl ester activated for aminolysis.[5] The PFP ester is known for its high reactivity towards primary amines and its relative stability against spontaneous hydrolysis compared to other activated esters like N-hydroxysuccinimide (NHS) esters.[6] These properties make this compound a valuable tool for covalently linking molecules of interest, such as peptides, proteins, and fluorescent dyes, to biological targets.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1240801-10-8 | [5][7] |

| Molecular Formula | C₉H₄F₅N₃O₂ | [4][7] |

| Molecular Weight | 281.14 g/mol | [4][7] |

| Purity (Typical) | ≥95% | [4] |

| Appearance | White to off-white solid | General observation |

| Storage | -20°C, under inert atmosphere | General recommendation |

Synthesis

The synthesis of this compound is typically achieved through the esterification of 3-Azidopropanoic acid with pentafluorophenol (B44920). A common and effective method for this transformation is the use of a carbodiimide (B86325) coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), in an anhydrous organic solvent.[8][9]

Experimental Protocol

This protocol is based on established methods for PFP ester synthesis using DCC.[1][8]

Materials:

-

3-Azidopropanoic acid

-

Pentafluorophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Anhydrous Hexane

-

Ethyl Acetate (B1210297)

-

Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Azidopropanoic acid (1.0 equivalent) and pentafluorophenol (1.0-1.1 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of DCC: While stirring, add a solution of DCC (1.0-1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled reaction mixture.

-

Reaction: Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and continue stirring overnight.[1] The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting carboxylic acid.[8]

-

Workup:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 0.1 N HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[9]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two triplet signals corresponding to the two methylene (B1212753) groups (-CH₂-) of the propanoic acid backbone.

-

¹³C NMR: The carbon NMR spectrum will be more complex due to coupling with fluorine atoms. The spectrum should show signals for the carbonyl carbon, the two methylene carbons, and the carbons of the pentafluorophenyl ring.

-

¹⁹F NMR: The fluorine NMR spectrum is a key indicator of the pentafluorophenyl group and should exhibit characteristic multiplets for the ortho, meta, and para fluorine atoms.

Table 2: Expected NMR Data (in CDCl₃)

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | ~2.9 | Triplet |

| ~3.7 | Triplet | |

| ¹³C | ~35 | Singlet |

| ~45 | Singlet | |

| ~165 | Singlet | |

| Multiple signals for C₆F₅ | Multiplets | |

| ¹⁹F | -152 to -165 | Multiplets |

Note: Specific chemical shifts and coupling constants would need to be determined experimentally.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| Azide (N₃) stretch | ~2100 |

| Carbonyl (C=O) stretch | ~1780 |

| C-F stretch | 1000-1400 |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Table 4: Expected Mass Spectrometry Data

| Ionization Mode | Expected m/z |

| ESI+ | [M+Na]⁺ or [M+H]⁺ |

| ESI- | [M-H]⁻ |

Applications in Drug Development and Research

The bifunctional nature of this compound makes it a versatile linker in various applications:

-

Antibody-Drug Conjugates (ADCs): The PFP ester can react with lysine (B10760008) residues on an antibody, while the azide group can be used to attach a cytotoxic drug via click chemistry.

-

PROTACs: It can be used to link a target-binding ligand and an E3 ligase-binding ligand in the synthesis of proteolysis-targeting chimeras.

-

Peptide Labeling: The PFP ester allows for the straightforward labeling of peptides with reporter groups (e.g., fluorophores, biotin) that have been modified with an azide functionality.

-

Surface Functionalization: Immobilization of biomolecules onto surfaces functionalized with alkynes or cyclooctynes.

Signaling Pathway Diagram (Illustrative Example)

While this compound itself is not directly involved in signaling pathways, it is a tool to create molecules that are. For example, it can be used to synthesize a PROTAC that induces the degradation of a target protein (e.g., a kinase) involved in a cancer signaling pathway.

Caption: PROTAC mechanism utilizing a linker derived from this compound.

Safety and Handling

-

Azide-containing compounds are potentially explosive and should be handled with care. Avoid contact with heavy metals and strong acids.

-

Pentafluorophenol is corrosive and toxic.

-

DCC is a potent skin sensitizer.

-

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

This compound is a valuable and versatile bifunctional linker for bioconjugation and the development of complex biomolecules. The synthetic route is straightforward, and the resulting compound offers orthogonal reactivity that is highly sought after in modern drug discovery and chemical biology. This guide provides a foundational understanding of its synthesis and characterization to aid researchers in its effective utilization.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. CAS 1240801-10-8: this compound [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism and Application of 3-Azidopropanoic Acid-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azidopropanoic acid pentafluorophenyl (PFP) ester is a heterobifunctional crosslinking reagent meticulously engineered for advanced bioconjugation applications. This reagent possesses two distinct reactive moieties: a highly reactive PFP ester for the acylation of primary amines and a versatile azide (B81097) group for bioorthogonal "click chemistry" reactions. This dual functionality enables a powerful two-step strategy for the precise labeling and modification of biomolecules.

The PFP ester provides a significant advantage over the more common N-hydroxysuccinimide (NHS) esters due to its enhanced stability in aqueous solutions, leading to more efficient and reproducible conjugations.[1][2][3] The azide group serves as a bioorthogonal handle, allowing for a highly specific and efficient secondary reaction with a variety of alkyne-, dibenzocyclooctyne (DBCO)-, or bicyclo[6.1.0]nonyne (BCN)-containing probes.[4] This technical guide provides a comprehensive overview of the mechanism of action, quantitative performance data, detailed experimental protocols, and visual workflows for the effective utilization of 3-Azidopropanoic acid-PFP ester in research and drug development.

Core Mechanism of Action

The utility of this compound is rooted in its two-stage reaction capability. The first stage involves the modification of a biomolecule of interest, typically a protein, via the amine-reactive PFP ester. The second stage utilizes the newly introduced azide for subsequent conjugation via click chemistry.

Stage 1: Amine Acylation via PFP Ester

The PFP ester is an activated carboxylic acid ester that readily reacts with primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[5] This reaction proceeds via a nucleophilic acyl substitution mechanism. The pentafluorophenyl group is an excellent leaving group, facilitating the reaction under mild conditions.

Compared to NHS esters, PFP esters are significantly less susceptible to hydrolysis in aqueous environments, which is a major competing side reaction in bioconjugation.[1][3][5] This increased stability provides a longer half-life in solution, allowing for more controlled and efficient labeling, especially when working with low concentrations of precious biomolecules.[1]

Stage 2: Bioorthogonal Click Chemistry

Once the biomolecule is functionalized with the azide group, it can be subjected to a highly specific and efficient click chemistry reaction. This bioorthogonal reaction allows for the covalent attachment of a second molecule of interest (e.g., a fluorescent dye, a drug molecule, or a biotin (B1667282) tag) that has been pre-functionalized with a compatible reactive partner. The primary click chemistry reactions involving azides are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide and a terminal alkyne in the presence of a copper(I) catalyst.[4]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes strained cyclooctynes, such as DBCO or BCN, which react spontaneously with azides to form a stable triazole.[4] This method is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern.

Quantitative Data

Table 1: Comparative Stability of Activated Esters in Aqueous Solution

| Activated Ester | Relative Hydrolysis Rate | Half-life in Aqueous Buffer (pH 8.0) | Optimal Reaction pH |

| PFP Ester | Lower | Significantly longer than NHS ester | 7.5 - 8.5 |

| NHS Ester | Higher | Minutes | 7.2 - 8.5 |

Data is generalized from multiple sources comparing the stability of PFP and NHS esters.[1][3]

Table 2: General Performance Characteristics of PFP vs. NHS Esters

| Feature | PFP Ester | NHS Ester |

| Reactivity with Amines | High | High |

| Susceptibility to Hydrolysis | Low | High |

| Reaction Efficiency | Generally higher, especially at low concentrations | Can be lower due to hydrolysis |

| Hydrophobicity | More hydrophobic | Less hydrophobic |

| Byproduct | Pentafluorophenol | N-hydroxysuccinimide |

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound.

Protocol 1: Labeling of Proteins with this compound

This protocol describes the general procedure for introducing an azide handle onto a protein using this compound.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS pH 7.2-8.0)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction.[6]

-

-

Reagent Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10-50 mM stock solution of the PFP ester in anhydrous DMF or DMSO. Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive.[6]

-

-

Labeling Reaction:

-

Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or by dialysis against a suitable buffer (e.g., PBS).

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide-labeled protein prepared in Protocol 4.1.

Materials:

-

Azide-labeled protein

-

Alkyne-containing molecule (e.g., fluorescent dye, biotin-alkyne)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270) (prepare fresh)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction buffer (e.g., PBS pH 7.4)

-

Purification materials (desalting column or dialysis)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the alkyne-containing molecule (2-5 fold molar excess over the protein).

-

-

Catalyst Preparation:

-

In a separate tube, prepare the copper catalyst solution. For a final reaction volume of 1 mL, mix 20 µL of 50 mM CuSO₄ with 100 µL of 50 mM THPTA.

-

-

Initiation of Click Reaction:

-

Add the premixed copper catalyst to the protein-alkyne mixture.

-

Initiate the reaction by adding 20 µL of freshly prepared 500 mM sodium ascorbate.

-

-

Incubation:

-

Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent probe.

-

-

Purification:

-

Purify the labeled protein from excess reagents using a desalting column or dialysis.

-

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the key chemical transformations and experimental workflows associated with this compound.

Caption: Overall reaction scheme of this compound.

Caption: Experimental workflow for two-step bioconjugation.

Caption: Mechanism of amine acylation by PFP ester.

Conclusion

This compound is a highly efficient and versatile bifunctional reagent that offers significant advantages for the targeted modification of biomolecules. Its PFP ester moiety provides enhanced stability against hydrolysis compared to NHS esters, leading to more reliable and efficient conjugation to primary amines. The incorporated azide handle enables subsequent, highly specific modification via click chemistry, allowing for the attachment of a wide array of probes and functional molecules. This two-step approach, combining the stability of PFP esters with the bioorthogonality of click chemistry, provides researchers, scientists, and drug development professionals with a powerful tool for creating well-defined and functional bioconjugates for a multitude of applications.

References

An In-depth Technical Guide to 3-Azidopropanoic Acid-PFP Ester: Solubility and Stability for Researchers and Drug Development Professionals

Introduction

3-Azidopropanoic acid pentafluorophenyl (PFP) ester is a bifunctional linker molecule increasingly utilized in bioconjugation, chemical biology, and drug development. Its architecture, featuring a terminal azide (B81097) group and an activated PFP ester, allows for sequential or orthogonal conjugation strategies. The azide moiety serves as a handle for bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The PFP ester provides a highly reactive group for efficient acylation of primary and secondary amines, forming stable amide bonds. This guide provides a detailed overview of the solubility and stability of 3-Azidopropanoic acid-PFP ester, along with experimental protocols and logical workflows to aid researchers in its effective application.

Core Properties of this compound

The utility of this compound in complex biological systems is largely dictated by its solubility and stability. The pentafluorophenyl group enhances the lipophilicity and stability of the molecule[1].

Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, its structural characteristics and information on similar PFP esters suggest a general solubility profile. PFP esters are typically soluble in anhydrous polar aprotic organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Notes |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | Recommended for preparing stock solutions. |

| N,N-Dimethylformamide (DMF) | Soluble | Another common choice for stock solution preparation. |

| Acetonitrile (B52724) (ACN) | Soluble | Can be used as a reaction solvent. |

| Dichloromethane (DCM) | Soluble | Suitable for reactions and purification. |

| Water | Sparingly soluble / Prone to hydrolysis | The PFP ester moiety is susceptible to hydrolysis in aqueous environments. While sparingly soluble, prolonged exposure to water is not recommended. |

| Ethanol / Methanol | Soluble, but may react | Protic solvents like alcohols can potentially react with the activated ester, especially in the presence of a base. |

Stability Profile

The stability of this compound is a critical factor for its successful application, particularly concerning the hydrolytic stability of the PFP ester. PFP esters are known to be significantly more resistant to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, a key advantage in aqueous reaction environments.

Table 2: Comparative Hydrolytic Stability of Active Esters (Illustrative Data for NHS Esters)

| pH | Temperature (°C) | Half-life of NHS Ester | Expected Half-life of PFP Ester |

| 7.0 | 4 | Several hours | Significantly longer |

| 8.0 | 4 | ~1 hour | Longer |

| 8.5 | 25 | Minutes | Longer |

The azide functional group is generally stable under a wide range of reaction conditions, including those typically used for amide bond formation. It is unreactive towards amines, carboxylic acids, and other common functional groups found in biomolecules, making it an excellent bioorthogonal handle.

Experimental Protocols

Protocol 1: General Procedure for Solubility Testing

This protocol outlines a qualitative method to determine the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Solvent of interest (e.g., DMSO, DMF, water)

-

Small vials or test tubes

-

Vortex mixer

-

Micro-spatula

Procedure:

-

Weigh a small, known amount of this compound (e.g., 1-5 mg) and place it into a clean, dry vial.

-

Add a small volume of the solvent of interest (e.g., 100 µL) to the vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has completely dissolved, the compound is considered soluble at that concentration.

-

If undissolved solid remains, add an additional volume of solvent and repeat steps 3-4 until the solid dissolves or a large volume of solvent has been added, in which case the compound is considered sparingly soluble or insoluble.

Protocol 2: Assessment of Hydrolytic Stability of the PFP Ester via HPLC

This protocol provides a method to determine the hydrolytic stability of this compound in an aqueous buffer by monitoring its degradation over time using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

-

HPLC system with a UV detector and a C18 column

-

Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).

-

Initiate the hydrolysis reaction by adding a small aliquot of the stock solution to the aqueous buffer at a known concentration and temperature.

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample from the reaction mixture.

-

Immediately quench the reaction by diluting the sample with the HPLC mobile phase.

-

Analyze the sample by HPLC, monitoring the disappearance of the peak corresponding to the intact this compound and the appearance of the peak corresponding to the hydrolyzed 3-azidopropanoic acid.

-

Calculate the half-life (t½) of the PFP ester under the tested conditions by plotting the natural logarithm of the PFP ester peak area against time.

Application in Targeted Protein Degradation: PROTAC Synthesis

This compound is an ideal bifunctional linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The synthesis of a PROTAC using this linker typically involves two key steps:

-

Amide Bond Formation: The PFP ester end of the linker is reacted with an amine-containing molecule, which could be a ligand for the target protein or the E3 ligase.

-

Click Chemistry: The azide end of the modified ligand is then "clicked" onto an alkyne-functionalized partner molecule (the other ligand).

Below is a diagram illustrating the logical workflow for the synthesis of a PROTAC using this compound.

Caption: Workflow for PROTAC synthesis.

This workflow demonstrates a modular approach to PROTAC synthesis, where the bifunctional linker enables the coupling of two distinct ligands.

Signaling Pathway Context: The Ubiquitin-Proteasome System

The PROTACs synthesized using linkers like this compound function by hijacking the cellular ubiquitin-proteasome system (UPS). The following diagram illustrates the mechanism of action of a PROTAC.

Caption: PROTAC mechanism of action.

Conclusion

This compound is a versatile and valuable tool for researchers in the life sciences. Its favorable solubility in common organic solvents and the enhanced stability of its PFP ester compared to other active esters make it a robust choice for bioconjugation applications. The presence of a bioorthogonal azide handle further expands its utility, particularly in the modular synthesis of complex molecules like PROTACs. By understanding its core properties and employing the appropriate experimental protocols, scientists can effectively leverage this linker to advance their research in drug discovery and chemical biology.

References

PFP vs. NHS Esters for Amine Modification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two of the most prevalent amine-reactive crosslinking chemistries: pentafluorophenyl (PFP) esters and N-hydroxysuccinimide (NHS) esters. Understanding the nuances of these reagents is critical for successful bioconjugation, drug delivery system development, and the creation of antibody-drug conjugates (ADCs). We will delve into their reaction mechanisms, stability, reactivity, and provide detailed experimental protocols to aid in the rational selection and application of these powerful tools.

Core Principles of Amine Modification

The modification of primary amines, predominantly the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, is a cornerstone of bioconjugation.[] This is achieved through the use of amine-reactive reagents that form stable covalent bonds. Both PFP and NHS esters are "active esters," meaning they have been chemically pre-activated to facilitate an efficient reaction with a nucleophile, in this case, a primary amine.[2] The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, resulting in the formation of a stable amide bond and the release of a leaving group (either pentafluorophenol (B44920) or N-hydroxysuccinimide).[3][4]

Comparative Analysis: PFP Ester vs. NHS Ester

While both PFP and NHS esters target primary amines, they exhibit key differences in their chemical properties that can significantly impact the outcome of a conjugation reaction.

Key Performance Characteristics

| Feature | PFP Ester | NHS Ester | References |

| Hydrolytic Stability | More stable, less subject to hydrolysis. | Less stable, more prone to hydrolysis, especially at higher pH. | [5][6][7][8][9] |

| Reactivity | Highly reactive with primary and secondary amines. | Highly reactive with primary amines. | [3][5][10] |

| Optimal Reaction pH | pH 7.2 - 9.0 | pH 7.2 - 8.5 | [5][10][11] |

| Solubility | Generally more hydrophobic. | Water-insoluble forms require organic solvents (DMSO, DMF); Sulfo-NHS esters are water-soluble. | [6][10] |

| Byproduct | Pentafluorophenol (PFP-OH) | N-hydroxysuccinimide (NHS) | [12] |

| Selectivity | Can exhibit preferential labeling of certain lysine residues (e.g., light chain of antibodies). | Generally less selective, leading to heterogeneous mixtures. | [13] |

Quantitative Comparison of Stability

The hydrolytic stability of the active ester is a critical factor, as hydrolysis is a competing reaction that deactivates the reagent.[14]

| Reagent | pH | Half-life | References |

| NHS Ester | 7.0 (at 0°C) | 4-5 hours | [10] |

| NHS Ester | 8.6 (at 4°C) | 10 minutes | [10] |

| NHS Ester | 8.0 | Measured in minutes | [6] |

| TFP Ester (structurally similar to PFP Ester) | 10.0 | ~10-fold longer than NHS ester | [9] |

Reaction Mechanisms and Workflows

Reaction Mechanisms

The fundamental mechanism for both esters is a nucleophilic acyl substitution.

General Experimental Workflow

The following workflow outlines the key steps in a typical amine modification experiment.

Detailed Experimental Protocols

Protocol 1: Protein Labeling with a PFP Ester

This protocol is a general guideline for the conjugation of a PFP ester to a protein, such as an antibody.[5][11]

Materials:

-

Protein solution (e.g., IgG at 2 mg/mL)

-

Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)[5]

-

PFP ester reagent

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[5]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) (optional)[11]

-

Desalting column or dialysis cassette for purification[5]

Procedure:

-

Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into an amine-free buffer.[5]

-

Prepare PFP Ester Solution: Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMSO or DMF.[5] Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive and can hydrolyze.[5]

-

Conjugation Reaction: Add the PFP ester solution to the protein solution. The molar ratio of PFP ester to protein will depend on the desired degree of labeling and should be optimized. A common starting point is a 5-15 fold molar excess of the PFP ester.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[11] Some protocols suggest shorter incubation times of 30 minutes at 37°C.[5]

-

Quenching (Optional): To stop the reaction, a quenching buffer containing a high concentration of primary amines can be added.

-

Purification: Remove unreacted PFP ester and the PFP-OH byproduct by dialysis or using a desalting column.[5]

-

Characterization: Determine the degree of labeling (DOL) using appropriate analytical techniques such as UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Oligonucleotide Labeling with an NHS Ester

This protocol provides a general method for labeling an amine-modified oligonucleotide with an NHS ester.[3]

Materials:

-

Amine-modified oligonucleotide

-

Non-nucleophilic buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[15]

-

NHS ester reagent

-

Anhydrous DMSO or DMF[3]

-

Size-exclusion chromatography column for purification[3]

Procedure:

-

Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the reaction buffer. Ensure the oligonucleotide is in its sodium salt form.[3]

-

Prepare NHS Ester Solution: Dissolve the NHS ester in a small volume of anhydrous DMSO or DMF immediately before use.[3]

-

Conjugation Reaction: Add the NHS ester solution to the oligonucleotide solution. A 5-10 fold molar excess of the NHS ester is typically used.[3]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.[3]

-

Purification: Separate the labeled oligonucleotide from unreacted NHS ester and the NHS byproduct using a size-exclusion desalting column.[3]

-

Characterization: Confirm successful conjugation using methods like HPLC or mass spectrometry.

Choosing the Right Reagent: A Decision-Making Guide

The selection between a PFP and an NHS ester depends on the specific requirements of the application.

Applications in Research and Drug Development

Both PFP and NHS esters are widely used in various applications:

-

Antibody-Drug Conjugates (ADCs): The conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.[4] The enhanced stability and potential for more homogenous labeling make PFP esters an attractive option in this field.[13]

-

Fluorescent Labeling: Attaching fluorescent dyes to proteins and other biomolecules for use in immunoassays, microscopy, and other detection methods.[4]

-

PEGylation: The modification of therapeutic proteins with polyethylene (B3416737) glycol (PEG) to improve their pharmacokinetic properties.[5][7]

-

Immobilization of Biomolecules: Covalently attaching proteins or oligonucleotides to surfaces for applications such as biosensors and microarrays.[9]

Conclusion

The choice between PFP and NHS esters for amine modification is a critical decision in the design of bioconjugation strategies. While NHS esters have a long history of use and are a reliable choice for many applications, PFP esters offer distinct advantages, particularly in terms of their superior hydrolytic stability, which can lead to more efficient and reproducible conjugations.[5][7] For applications requiring high efficiency, long reaction times, or where site-specific labeling is a goal, PFP esters represent a compelling alternative. By carefully considering the factors outlined in this guide and optimizing the reaction conditions, researchers can harness the power of these amine-reactive chemistries to advance their scientific and therapeutic objectives.

References

- 2. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 3. glenresearch.com [glenresearch.com]

- 4. nbinno.com [nbinno.com]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 11. precisepeg.com [precisepeg.com]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. lumiprobe.com [lumiprobe.com]

The Ascendancy of PFP Esters: A Technical Guide to Superior Bioconjugation

For researchers, scientists, and drug development professionals at the forefront of innovation, the precise and efficient modification of biomolecules is paramount. In the realm of bioconjugation, the choice of reactive chemistry can dictate the success of an experiment, the efficacy of a therapeutic, and the clarity of a diagnostic. While N-hydroxysuccinimide (NHS) esters have long been a staple for amine modification, a superior alternative has emerged: pentafluorophenyl (PFP) esters. This technical guide delves into the core advantages of PFP esters, providing quantitative data, detailed experimental protocols, and logical workflows to empower your research and development.

Pentafluorophenyl esters are active esters derived from pentafluorophenol (B44920) that react with primary and secondary amines to form stable amide bonds.[1][2] The key to their enhanced performance lies in the electron-withdrawing nature of the pentafluorophenyl group. This chemical property renders the carbonyl carbon more electrophilic and makes the pentafluorophenolate a superior leaving group, leading to significant advantages in reactivity and stability over traditional NHS esters.[1]

Key Advantages of PFP Esters in Bioconjugation

The superiority of PFP esters in amine-reactive conjugation stems from a combination of factors that lead to more efficient reactions, higher yields, and improved reproducibility.[1]

Enhanced Stability and Resistance to Hydrolysis

A primary drawback of NHS esters is their significant susceptibility to hydrolysis in aqueous environments, a competing reaction that deactivates the ester and necessitates the use of a large molar excess of the labeling reagent.[1] PFP esters, in contrast, exhibit markedly lower rates of spontaneous hydrolysis, preserving the reactive species for the desired conjugation reaction.[1][2][3][4][5][6][7] This increased stability is particularly critical when working with precious or limited quantities of biomolecules.[1]

Superior Reactivity and Faster Kinetics

Kinetic studies have consistently demonstrated the superior reactivity of PFP esters towards aminolysis (the reaction with amines) compared to other active esters.[1] This heightened reactivity allows for faster reaction times and more efficient conjugation, even under less than optimal conditions.[1]

The logical flow of these advantages is illustrated in the diagram below:

Quantitative Performance Comparison

The advantages of PFP esters are not merely qualitative. Quantitative studies highlight their superior performance over other active esters, particularly NHS esters.

| Parameter | PFP Ester | NHS Ester | Key Findings & References |

| Reaction Kinetics (Aminolysis) | Fast | Very Fast | A study on active ester polymer brush platforms showed the pseudo-first-order rate constant for aminolysis of a poly(pentafluorophenyl acrylate) to be 2.46 x 10⁻¹ s⁻¹, significantly faster than the 3.49 x 10⁻³ s⁻¹ for a poly(N-hydroxysuccinimide-4-vinyl benzoate).[1] Another study reported a PFP ester to be approximately 32 times faster than a pentachlorophenyl ester and 111 times faster than a nitrophenyl ester.[1] |

| Hydrolytic Stability (Half-life) | More Stable | Less Stable | PFP esters are known to be more stable towards hydrolysis than NHS esters.[5] While specific half-life data for PFP esters under various pH conditions is not always readily available in a comparative format, the half-life of NHS esters is known to decrease rapidly with increasing pH, from hours at pH 7 to minutes at pH 8.6.[3][8] PFP esters exhibit a markedly lower rate of spontaneous hydrolysis under similar conditions.[1] |

| Optimal Reaction pH | 7.2 - 8.5 | 7.2 - 9.0 | The optimal pH for PFP ester conjugation is slightly higher than for NHS esters.[3][5][9] This is to ensure the target amine groups are sufficiently deprotonated and reactive.[5] |

| Light-Chain Specificity (Antibodies) | High | Low | In the context of antibody-fluorophore conjugates, using a PFP ester dramatically increases the light-chain specificity of labeling compared to an NHS ester, leading to more homogeneous conjugates with reduced aggregation and improved brightness.[10] |

Experimental Protocols

To facilitate the adoption of PFP esters in your bioconjugation workflows, detailed methodologies for key experiments are provided below.

General Protocol for Protein Conjugation with a PFP Ester

This protocol describes a general method for conjugating a PFP ester to a protein containing primary amines, such as lysine (B10760008) residues.

Materials:

-

Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.5).[5][11]

-

PFP ester reagent.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5][11]

-

Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0).[5]

-

Purification system (e.g., size-exclusion chromatography column or dialysis cassette).[1][11]

Procedure:

-

Prepare the Protein Solution: Dissolve the biomolecule in a suitable reaction buffer at a concentration of 1-10 mg/mL.[1][12] Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the target molecule.[6]

-

Prepare the PFP Ester Solution: It is crucial to prepare the PFP ester solution immediately before use to avoid hydrolysis.[5][6] Equilibrate the PFP ester vial to room temperature before opening to prevent moisture condensation.[6][11] Dissolve the PFP ester in anhydrous DMSO or DMF to create a stock solution.[5][11]

-

Initiate the Conjugation Reaction: Add a defined molar excess (e.g., 5, 10, or 20-fold) of the PFP ester stock solution to the protein solution while gently stirring.[1][4] The final concentration of the organic solvent should ideally be below 10%.[9] Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C for more sensitive biomolecules.[4][11]

-

Quench the Reaction (Optional): To stop the reaction, a quenching buffer containing a high concentration of primary amines can be added. Add the quenching buffer to a final concentration of approximately 50 mM and incubate for 30 minutes.[5]

-

Purify the Conjugate: Remove unreacted PFP ester and byproducts such as pentafluorophenol using size-exclusion chromatography (e.g., a desalting column) or dialysis.[1][11]

Protocol for Determining the Hydrolytic Stability of a PFP Ester

This protocol outlines a method to quantify the rate of hydrolysis of a PFP ester in a specific buffer using High-Performance Liquid Chromatography (HPLC).

Materials:

-

PFP ester.

-

Anhydrous DMSO or DMF.

-

Buffer of interest (e.g., PBS, pH 7.4).[5]

-

HPLC system with a C18 column and a UV detector.

-

Mobile phases (e.g., Solvent A: water with 0.1% TFA; Solvent B: acetonitrile (B52724) with 0.1% TFA).[1]

Procedure:

-

Prepare a Stock Solution: Prepare a concentrated stock solution of the PFP ester in anhydrous DMSO or DMF.[5]

-

Initiate Hydrolysis: Dilute the PFP ester stock solution into the buffer of interest to a final concentration of 1 mM. Immediately inject a sample (t=0) into the HPLC system.[1]

-

Monitor Hydrolysis Over Time: Continue to inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).[1]

-

Analyze Data: Monitor the decrease in the peak area of the active PFP ester and the increase in the peak area of the hydrolyzed carboxylic acid over time by UV absorbance at an appropriate wavelength (e.g., 260 nm).[1] The half-life of the PFP ester can be calculated from the rate of disappearance of the starting material.

Applications in Drug Development and Research

The unique advantages of PFP esters have led to their adoption in a variety of demanding applications within the life sciences.

-

Antibody-Drug Conjugates (ADCs): The development of ADCs requires precise control over the conjugation chemistry to ensure a defined drug-to-antibody ratio (DAR) and to maintain the antibody's binding affinity.[13][14] The enhanced stability and reactivity of PFP esters contribute to more homogenous ADC preparations.[10]

-

Peptide and Protein Labeling: PFP esters are widely used for labeling peptides and proteins with fluorophores, biotin, or other tags for use in various assays and imaging applications.[2][15] Their efficiency is particularly beneficial when working with small amounts of material.

-

Peptide Synthesis: In solid-phase peptide synthesis, pre-formed PFP esters of amino acids offer rapid coupling reactions and can help to reduce side reactions.[16]

-

Surface Modification: PFP esters are employed to functionalize surfaces, such as nanoparticles and microarrays, for the immobilization of biomolecules.[7]

Conclusion

PFP esters represent a significant advancement in bioconjugation chemistry, offering a robust and reliable alternative to traditional reagents like NHS esters. Their superior stability towards hydrolysis and enhanced reactivity with amines translate directly into more efficient reactions, higher yields, and greater reproducibility.[1] For researchers, scientists, and drug development professionals seeking to optimize their bioconjugation strategies, the adoption of PFP esters can accelerate discovery and development, leading to more effective therapeutics, sensitive diagnostics, and powerful research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. precisepeg.com [precisepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. PEG PFP ester, Crosslinking reagent | BroadPharm [broadpharm.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. Antibody Drug Conjugates | BroadPharm [broadpharm.com]

- 15. benchchem.com [benchchem.com]

- 16. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Labeling Using 3-Azidopropanoic acid-PFP ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic fields of proteomics and drug development, the precise labeling of proteins is paramount for elucidating their function, interactions, and localization. 3-Azidopropanoic acid-PFP ester is a versatile bifunctional linker that facilitates a two-step protein labeling strategy. This reagent contains a pentafluorophenyl (PFP) ester, an amine-reactive group, and an azide (B81097) group, which serves as a bioorthogonal handle for "click chemistry."

The PFP ester reacts efficiently with primary and secondary amines, such as the N-terminus of a protein and the side chain of lysine (B10760008) residues, to form a stable amide bond. A key advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased resistance to hydrolysis in aqueous solutions, leading to potentially more efficient and consistent labeling.

Following the initial amine labeling, the incorporated azide group can be specifically and efficiently conjugated to a variety of reporter molecules, such as fluorophores, biotin, or affinity tags, that contain a corresponding alkyne or strained cyclooctyne (B158145) group. This is achieved through either a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC), respectively. This two-step approach provides modularity and flexibility in experimental design.

These application notes provide a comprehensive protocol for the use of this compound for protein labeling, followed by a click chemistry-mediated conjugation for downstream analysis, including a workflow for quantitative proteomics using mass spectrometry.

Data Presentation

The following tables summarize the key quantitative parameters for the protein labeling and subsequent click chemistry reactions. These values should be considered as starting points and may require optimization for specific proteins and applications.

Table 1: Recommended Reaction Conditions for Protein Labeling with this compound

| Parameter | Recommended Range | Notes |

| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can improve labeling efficiency. |

| Molar Excess of PFP ester | 2:1 to 10:1 (PFP ester : Protein) | Start with a lower ratio and optimize as needed. |

| Reaction Buffer | 50–100 mM PBS, Borate, or HEPES | Avoid buffers containing primary amines (e.g., Tris). |

| pH | 7.2 - 8.5 | Optimal for amine reactivity. |

| Organic Co-solvent | 5-10% DMSO or DMF | To improve solubility of the PFP ester. |

| Reaction Temperature | 20–25°C (Room Temperature) or 4°C | 4°C for sensitive proteins (requires longer incubation). |

| Incubation Time | 1 - 4 hours at RT; Overnight at 4°C | Monitor reaction progress if possible. |

| Quenching Reagent | 50-100 mM Tris buffer, pH 8.0-8.5 | To deactivate any unreacted PFP ester. |

Table 2: Recommended Reaction Conditions for Copper-Catalyzed Click Chemistry (CuAAC)

| Reagent | Stock Concentration | Final Concentration |

| Azide-labeled Protein | 1-5 mg/mL | ~1-5 mg/mL |

| Alkyne-Reporter Molecule | 10 mM in DMSO | 2-5 fold molar excess over protein |

| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 1 mM |

| Sodium Ascorbate (B8700270) | 500 mM in H₂O (prepare fresh) | 5 mM |

| THPTA (ligand) | 100 mM in H₂O | 1 mM |

| Incubation Time | - | 1 - 2 hours at Room Temperature |

| Incubation Conditions | - | Protect from light |

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol details the first step of covalently attaching the azide handle to the protein of interest.

Materials:

-

Protein of interest

-

This compound

-

Reaction Buffer: 50–100 mM Phosphate-Buffered Saline (PBS), Borate buffer, or HEPES, pH 7.2–8.5

-

Organic Co-solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the Protein Solution:

-

Dissolve or dilute the protein of interest in the chosen reaction buffer to a final concentration of 0.5–5 mg/mL.

-

If the buffer contains primary amines (e.g., Tris), exchange it for an amine-free buffer using a desalting column or dialysis.

-

-

Prepare the this compound Stock Solution:

-

Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10–100 mM.

-

-

Initiate the Labeling Reaction:

-

Slowly add the desired volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic co-solvent should be kept below 10% to avoid protein denaturation.

-

Aim for a molar ratio of PFP ester to protein between 2:1 and 10:1. This will likely require optimization for your specific protein.

-

Incubate the reaction for 1–4 hours at room temperature or overnight at 4°C for sensitive proteins.

-

-

Quench the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50–100 mM.

-

Incubate for 30 minutes at room temperature to deactivate any unreacted PFP ester.

-

-

Purify the Azide-Labeled Protein:

-

Remove the excess labeling reagent and byproducts by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

-

-

Characterization and Storage:

-

Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA).

-

The degree of labeling can be determined by mass spectrometry.

-

Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.

-

Protocol 2: Conjugation of a Reporter Molecule via Click Chemistry (CuAAC)

This protocol describes the subsequent conjugation of an alkyne-containing reporter molecule (e.g., a fluorophore or biotin) to the azide-labeled protein.

Materials:

-

Azide-labeled protein (from Protocol 1)

-

Alkyne-containing reporter molecule (e.g., Alkyne-Fluorophore, Alkyne-Biotin)

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

DMSO

-

Deionized water

-

Desalting column or dialysis cassette

Procedure:

-

Prepare Reagents:

-

Prepare a 10 mM stock solution of the alkyne-reporter molecule in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

-

Prepare a 100 mM stock solution of THPTA in water.

-

-

Initiate the Click Reaction:

-

In a microcentrifuge tube, combine the azide-labeled protein (at a final concentration of ~1-5 mg/mL), the alkyne-reporter molecule (to a final concentration that is a 2-5 fold molar excess over the protein), and THPTA (to a final concentration of 1 mM).

-

In a separate tube, premix the CuSO₄ (to a final concentration of 1 mM) and sodium ascorbate (to a final concentration of 5 mM).

-

Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purify the Labeled Protein:

-

Remove the excess reagents by passing the reaction mixture through a desalting column or by dialysis.

-

-

Characterization and Storage:

-

Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and the appropriate wavelength for the reporter molecule (if it is a fluorophore).

-

Store the labeled protein under appropriate conditions, protected from light.

-

Mandatory Visualization

The following diagrams illustrate the chemical reactions and a general workflow for a quantitative proteomics experiment using this compound.

Caption: Reaction scheme for the two-step protein labeling process.

Caption: Workflow for quantitative proteomics using amine labeling and click chemistry.

Application Notes and Protocols: A Step-by-Step Guide for Conjugating 3-Azidopropanoic acid-PFP Ester to Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of 3-Azidopropanoic acid-Pentafluorophenyl (PFP) ester to primary amines. This reagent is a valuable tool in bioconjugation and drug development, enabling the introduction of an azide (B81097) group onto proteins, antibodies, or other amine-containing molecules. The incorporated azide can then be used for subsequent modifications via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][][4]

PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[5][6][7] They offer an advantage over N-hydroxysuccinimide (NHS) esters due to their increased stability towards hydrolysis, which can lead to more efficient conjugation reactions.[5][6][7][8]

Chemical Reaction Pathway

The following diagram illustrates the reaction between 3-Azidopropanoic acid-PFP ester and a primary amine, resulting in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct.

Caption: Reaction of this compound with a primary amine.

Experimental Protocol

This protocol provides a general procedure for conjugating this compound to a primary amine-containing biomolecule, such as a protein. Optimization of the reaction conditions, particularly the molar ratio of the reactants, may be necessary to achieve the desired degree of labeling.

Materials:

-

This compound

-

Amine-containing biomolecule (e.g., protein, antibody)

-

Reaction Buffer: Amine-free buffer with a pH of 7.2-8.5 (e.g., 100 mM sodium bicarbonate, pH 8.5; or 50-100 mM PBS, borate, or HEPES buffer, pH 7.2-8.5).[5][9] Avoid buffers containing primary amines like Tris or glycine (B1666218), as they will compete in the reaction.[6][7]

-

Anhydrous organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))[5][6][7]

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification system: Desalting column (e.g., Zeba™ spin desalting column) or dialysis equipment.[6][9]

Procedure:

-

Preparation of Biomolecule Solution:

-

Preparation of this compound Solution:

-

This compound is moisture-sensitive.[6][9][10] Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[6][10]

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO.[5][6][7] A concentration of 10-100 mM is a common starting point.[5] Do not prepare stock solutions for long-term storage as the PFP ester can hydrolyze.[6][7]

-

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound solution to the biomolecule solution. A starting point is a 5-20 fold molar excess of the PFP ester over the biomolecule.[9][10] The optimal ratio will depend on the number of available amines on the biomolecule and the desired degree of labeling.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[5][6] Gentle mixing during the incubation can improve conjugation efficiency.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, a quenching buffer such as Tris-HCl or glycine can be added to a final concentration of 50-100 mM.[11] This will react with any excess this compound.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

Summary of Reaction Parameters

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 8.5 | Higher pH increases the rate of reaction but also the rate of hydrolysis of the PFP ester.[5][10] |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used for sensitive biomolecules, requiring longer incubation times.[5][6] |

| Incubation Time | 1 - 4 hours (Room Temp) or Overnight (4°C) | The optimal time may need to be determined empirically.[5][6] |

| Molar Ratio (PFP ester:Amine) | 5:1 to 20:1 | This should be optimized to achieve the desired degree of labeling.[9][10] |

| Solvent for PFP ester | Anhydrous DMF or DMSO | The final concentration of the organic solvent in the reaction should be kept low (<10%) to avoid denaturation of proteins.[9] |

Experimental Workflow

The following diagram outlines the general workflow for the conjugation of this compound to a primary amine-containing biomolecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 1240801-10-8 | BroadPharm [broadpharm.com]

- 4. CAS 1240801-10-8: this compound [cymitquimica.com]

- 5. precisepeg.com [precisepeg.com]

- 6. broadpharm.com [broadpharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 9. resources.tocris.com [resources.tocris.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

Application Notes and Protocols for Amine Modification of Peptides using 3-Azidopropanoic acid-PFP ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of peptides is a cornerstone of modern drug development, diagnostics, and proteomics research. The introduction of bioorthogonal handles, such as the azide (B81097) group, allows for the precise and efficient conjugation of peptides to other molecules, including fluorophores, small molecule drugs, and larger biomolecules. 3-Azidopropanoic acid-pentafluorophenyl (PFP) ester is a versatile reagent for this purpose, enabling the straightforward modification of primary and secondary amines in peptides. The PFP ester provides a highly reactive group for efficient acylation of amines, forming a stable amide bond, while the terminal azide group serves as a handle for subsequent bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions.

PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability towards hydrolysis in aqueous media, which can lead to more efficient and reproducible labeling reactions. This application note provides detailed protocols for the amine modification of peptides with 3-Azidopropanoic acid-PFP ester, purification of the resulting azide-modified peptide, and subsequent conjugation via CuAAC click chemistry.

Data Presentation

The efficiency of peptide modification can be influenced by several factors, including the peptide sequence, the number of available amines, and the reaction conditions. The following tables provide a summary of expected outcomes based on typical experimental conditions.

Table 1: Amine Modification of a Model Peptide with this compound

| Parameter | Value | Notes |

| Model Peptide | GGGYK(Boc)GGG | Contains a single primary amine at the N-terminus for modification. |

| Reagent | This compound | - |

| Molar Ratio (Reagent:Peptide) | 5:1 | A molar excess of the PFP ester is used to drive the reaction to completion. |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.5 | A slightly basic pH deprotonates the amine for efficient nucleophilic attack. |

| Co-solvent | 10% (v/v) DMSO | To ensure solubility of the PFP ester. |

| Reaction Time | 2 hours | At room temperature. |

| Expected Yield | > 90% | Determined by RP-HPLC analysis. |

| Degree of Labeling (DOL) | ~1.0 | Determined by mass spectrometry. |

Table 2: Purification and Characterization of Azide-Modified Peptide

| Method | Parameters | Expected Outcome |

| Purification | Reverse-Phase HPLC (RP-HPLC) | Elution with a water/acetonitrile gradient containing 0.1% TFA. |

| Purity Assessment | Analytical RP-HPLC | > 95% purity after purification. |

| Identity Confirmation | Mass Spectrometry (MALDI-TOF or ESI-MS) | Observation of the expected mass shift corresponding to the addition of the 3-azidopropanoyl group (113.05 Da). |

Table 3: CuAAC "Click" Reaction of Azide-Modified Peptide with an Alkyne-Fluorophore

| Parameter | Value | Notes |

| Azide-Modified Peptide | Azido-GGGYK(Boc)GGG | 1 equivalent |

| Alkyne-Fluorophore | Alkyne-TAMRA | 1.2 equivalents |

| Copper Source | Copper(II) Sulfate (CuSO₄) | 0.1 equivalents |

| Reducing Agent | Sodium Ascorbate (B8700270) | 0.5 equivalents |

| Copper Ligand | THPTA | 0.5 equivalents |

| Reaction Solvent | PBS/DMSO (4:1) | - |

| Reaction Time | 1 hour | At room temperature. |

| Expected Yield | > 95% | Determined by RP-HPLC analysis. |

Experimental Protocols

Protocol 1: Amine Modification of Peptides with this compound

This protocol describes the modification of a peptide containing a primary amine (N-terminus or lysine (B10760008) side chain) with this compound.

Materials:

-

Peptide with at least one primary amine.

-

This compound.

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate buffer, pH 8.0-8.5.

-

Anhydrous Dimethylsulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Quenching Solution: 1 M Tris-HCl, pH 8.0.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification.

-

Mass Spectrometer for analysis.

Procedure:

-

Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a 10-50 mM stock solution.

-

Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the peptide solution. If the peptide has multiple amine groups, the molar excess may need to be optimized to achieve the desired degree of labeling.

-

Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.

-

Quenching: (Optional) Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted PFP ester. Incubate for 30 minutes at room temperature.

-

Purification: Purify the azide-modified peptide by RP-HPLC using a suitable C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

-

Analysis: Confirm the identity and purity of the azide-modified peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Purification of the Azide-Modified Peptide by RP-HPLC

Materials:

-

Crude azide-modified peptide solution.

-

RP-HPLC system with a preparative C18 column.

-

Solvent A: 0.1% (v/v) TFA in water.

-

Solvent B: 0.1% (v/v) TFA in acetonitrile.

-

Lyophilizer.

Procedure:

-

Sample Preparation: Acidify the crude reaction mixture with a small amount of TFA if necessary. Filter the sample through a 0.45 µm filter.

-

HPLC Method:

-

Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Inject the sample onto the column.

-

Elute the peptide using a linear gradient of increasing Solvent B (e.g., 5% to 65% Solvent B over 30 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.

-

Monitor the elution profile at 220 nm and 280 nm.

-